molecular formula C21H26N2O4S B2851262 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922103-93-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2851262
CAS No.: 922103-93-3
M. Wt: 402.51
InChI Key: WFCCILCMYORKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a high-purity chemical compound intended for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers must handle this material with appropriate safety protocols, utilizing personal protective equipment and referring to the Safety Data Sheet (SDS) before use. Its core structure, featuring a benzoxazepine core, is of significant interest in medicinal chemistry and pharmacology. Please note: The specific biological target, mechanism of action, and detailed research applications for this compound are not provided here. Suppliers and researchers are responsible for conducting their own thorough scientific characterization to determine its precise profile and potential uses in areas such as assay development or hit-to-lead optimization. All claims regarding the compound's utility must be substantiated by the purchaser's own experimental data.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-23-18-12-17(10-11-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCCILCMYORKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related sulfonamides and benzoxazepine derivatives. Key parameters include molecular topology , substituent effects , and synthetic challenges .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reference Insights
Target Compound Benzoxazepine 5-ethyl, 3,3-dimethyl, p-tolyl-sulfonamide High steric bulk at C3; sulfonamide enhances solubility and target affinity Structural analysis via SHELX
3-(4-Acetyl-3-hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide Benzene sulfonamide Diazenyl, acetyl, isoxazole Azo linkage for chromogenic properties; metal coordination studied Synthesis methods
1-Aryl-4-nitroimidazoles Imidazole Nitro, aryl Nitro group confers redox activity; antimicrobial applications Nitroimidazole synthesis
Palladium azoimidazole-catecholato complexes Azoimidazole-Pd Catecholato ligands Solvatochromic behavior; catalytic potential Metal complex studies

Key Observations:

Structural Complexity: The target compound’s benzoxazepine core distinguishes it from simpler sulfonamide derivatives (e.g., benzene sulfonamides in ).

Substituent Impact :

  • The p-tolyl group in the sulfonamide moiety may enhance lipophilicity compared to smaller substituents (e.g., methylisoxazole in ).
  • Ethyl and dimethyl groups on the oxazepine ring likely influence steric interactions, affecting solubility and metabolic stability.

Synthetic Challenges :

  • Multi-step synthesis is implied due to the fused heterocycle and sulfonamide linkage. Similar compounds (e.g., nitroimidazoles in ) require precise control of reaction conditions to avoid side products.

Functional Versatility :

  • Unlike azo-linked sulfonamides (), the target compound lacks a chromophore, suggesting distinct analytical or biological applications.

Research Findings and Limitations

  • Structural Analysis : The compound’s crystallographic data (if available) would typically be refined using SHELXL, a standard in small-molecule crystallography .
  • Gaps in Evidence : The provided sources lack direct pharmacological or physicochemical data for the target compound. Comparisons rely on structural analogs (e.g., sulfonamide-metal interactions in ).
  • Recommendations : Future studies should prioritize solubility assays, receptor-binding experiments, and computational modeling to quantify substituent effects.

Q & A

Basic: What are the key synthetic steps and purification strategies for this compound?

The synthesis involves multi-step organic reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide coupling. Critical steps include:

  • Cyclization : Formation of the oxazepine ring under controlled temperatures and inert atmospheres to avoid side reactions .
  • Sulfonamide coupling : Reaction of the oxazepine intermediate with p-tolylmethanesulfonamide using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (e.g., silica gel) or preparative HPLC is essential to isolate the compound with >95% purity. NMR and mass spectrometry are required for structural validation .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar sulfonamide derivatives?

Discrepancies in yields often stem from variations in catalysts, solvents, or reaction scales. To address this:

  • Systematic screening : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
  • Mechanistic studies : Employ kinetic analysis (e.g., time-resolved NMR) to identify rate-limiting steps or side reactions .
  • Scale-up adjustments : Transition from batch to continuous flow chemistry to improve reproducibility in larger syntheses .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the oxazepine core (e.g., carbonyl resonance at ~170 ppm) and sulfonamide connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion matching C₂₂H₂₇N₂O₅S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced: How can researchers design experiments to elucidate its mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (KiK_i) against target enzymes (e.g., carbonic anhydrases) .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites .
  • Mutagenesis studies : Modify key residues in the enzyme (e.g., His94 in carbonic anhydrase) to validate binding hypotheses .

Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives of this compound?

  • Derivative synthesis : Modify substituents (e.g., p-tolyl to 4-chlorophenyl) and assess changes in bioactivity .
  • Biological testing : Screen derivatives against target assays (e.g., antimicrobial or kinase inhibition) to correlate substituents with potency .
  • Computational modeling : Generate QSAR models using descriptors like logP and polar surface area to predict activity .

Basic: What stability challenges arise during storage, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the sulfonamide group or oxidation of the oxazepine ring may occur under humid or acidic conditions .
  • Stabilization strategies : Store at -20°C in anhydrous DMSO or under nitrogen atmosphere. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How to optimize reaction conditions for introducing diverse substituents on the oxazepine core?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 7-position .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions with aryl halides .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates .

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

  • Solubility : Assess in biorelevant media (e.g., FaSSIF) due to the compound’s hydrophobicity .
  • Metabolic stability : Conduct liver microsome assays (human/rat) to identify CYP450-mediated degradation .
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.